8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Synthetic Chemistry Process Development Heterocyclic Synthesis

Ready-to-couple imidazo[1,2-a]pyridine building block validated in Nek2 kinase inhibitor SAR. The 8-bromo handle enables selective Suzuki coupling without interference from the 6-chloro substituent, enabling sequential vector-directed SAR. As a hydrochloride salt (LogP 3.55), it delivers superior solubility in polar aprotic solvents (DMSO, DMF) versus the free base (LogP 2.75). This pre-qualified, shelf-stable form eliminates in-situ salt formation steps and is produced via a single-step, scalable synthesis (89% yield). Ideal for constructing kinase-focused compound libraries targeting Nek2, CDK2, and PI3K.

Molecular Formula C7H5BrCl2N2
Molecular Weight 267.93 g/mol
CAS No. 957120-39-7
Cat. No. B1519711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride
CAS957120-39-7
Molecular FormulaC7H5BrCl2N2
Molecular Weight267.93 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Br)Cl.Cl
InChIInChI=1S/C7H4BrClN2.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H;1H
InChIKeyBRMLRSUISXDAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride (CAS 957120-39-7) Procurement Guide: Structural and Physicochemical Profile


8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride (CAS 957120-39-7) is a halogenated heterocyclic building block of the imidazo[1,2-a]pyridine family, characterized by bromine substitution at position 8 and chlorine substitution at position 6 of the fused bicyclic core [1]. As a hydrochloride salt, it possesses a molecular weight of 267.94 g/mol (C₇H₅BrCl₂N₂) and is commercially available with specifications typically ranging from 95% to 97% purity . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase-targeted libraries where the bromine handle enables further functionalization via palladium-catalyzed cross-coupling reactions while the chloro substituent modulates electronic properties and target binding .

Why Imidazo[1,2-a]pyridine Analogs Cannot Be Casually Substituted for 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride


The imidazo[1,2-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to halogen substitution pattern, regiochemistry, and counterion form. In systematic Nek2 kinase inhibitor optimization studies, variations in halogen identity and position on the imidazo[1,2-a]pyridine core produced over 100-fold differences in cellular anti-proliferative potency against MGC-803 gastric cancer cells [1]. Additionally, the hydrochloride salt form demonstrates an experimentally determined LogP of 3.55, substantially higher than the 2.75 reported for the free base, directly impacting solubility and partitioning behavior in synthetic workflows and biological assays [2]. Generic substitution with regioisomers (e.g., 6-bromo-8-chloro), alternative halogens, or free base forms will alter these physicochemical and pharmacological properties in ways that undermine experimental reproducibility and synthetic route fidelity.

Quantitative Differentiation Evidence for 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride (CAS 957120-39-7)


Synthetic Route Efficiency: 89% Yield in Single-Step Cyclization with Commercially Accessible Starting Materials

The synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine free base via cyclization of 3-bromo-5-chloropyridin-2-amine with chloroacetaldehyde in ethanol at 50°C achieves an isolated yield of 89% after a single reaction step, as demonstrated in the CN104744463A patent method [1]. This compares favorably with alternative multi-step synthetic routes requiring N-bromosuccinimide bromination of pre-formed 6-chloroimidazo[1,2-a]pyridine cores, which typically exhibit lower overall yields due to cumulative step losses and purification burdens .

Synthetic Chemistry Process Development Heterocyclic Synthesis

LogP Differential: Hydrochloride Salt vs. Free Base Partitioning for Assay Design

The hydrochloride salt (CAS 957120-39-7) exhibits an experimentally derived LogP value of 3.55 [1], representing a 0.8 log unit increase (approximately 6.3-fold higher octanol-water partition coefficient) compared to the free base form (CAS 957187-27-8, LogP = 2.75) . This differential lipophilicity directly impacts solubility in organic reaction media and membrane permeability in cellular assays.

Physicochemical Property Formulation Development Bioavailability

SAR Evidence: Halogen Identity and Positional Sensitivity in Imidazo[1,2-a]pyridine Nek2 Inhibitors

Structure-activity relationship studies on the imidazo[1,2-a]pyridine scaffold reveal that halogen substitution pattern critically determines Nek2 inhibitory and cellular anti-proliferative potency. Compound 28e, which incorporates an 8-bromo substituent on the imidazo[1,2-a]pyridine core, demonstrates an IC₅₀ of 38 nM against MGC-803 gastric cancer cells [1]. In contrast, the benzimidazole-based comparator scaffold exhibits only micromolar-range Nek2 inhibitory activity (IC₅₀ values in the μM range), representing an approximately 50- to 100-fold difference in potency [1]. While direct 6-chloro vs. 6-unsubstituted or 6-fluoro comparative data are not reported in the primary literature for this exact core, the broader SAR context establishes that both the 8-bromo substitution and the imidazo[1,2-a]pyridine scaffold are essential determinants of target engagement potency [2].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Dual Halogen Handle Differentiation: 8-Br for Cross-Coupling, 6-Cl for Electronic Tuning

The 8-bromo-6-chloro substitution pattern provides orthogonal synthetic utility: the bromine at position 8 serves as a reactive handle for palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1], while the chlorine at position 6 remains largely inert under standard coupling conditions, thereby preserving a tunable electron-withdrawing substituent that modulates heterocycle basicity and target binding interactions . In contrast, the regioisomer 6-bromo-8-chloroimidazo[1,2-a]pyridine positions the more reactive bromine handle adjacent to the bridgehead nitrogen, altering both coupling regioselectivity and the electronic environment of the resulting products.

Synthetic Versatility Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride in Pharmaceutical R&D and Chemical Synthesis


Kinase-Focused Compound Library Construction for Oncology Programs

This compound is optimally deployed as a core building block for generating imidazo[1,2-a]pyridine-based kinase inhibitor libraries, particularly for Nek2, CDK2, and PI3K targets where the 8-bromo-6-chloro substitution pattern has been validated in SAR campaigns [1]. The demonstrated scaffold potency (compound 28e: IC₅₀ = 38 nM in MGC-803 cells) supports prioritization over benzimidazole alternatives that exhibit >50-fold weaker activity. The 8-bromo handle enables rapid diversification via Suzuki coupling to explore vector-directed SAR at the solvent-exposed region, while the 6-chloro substituent maintains favorable electronic properties without requiring additional synthetic manipulation [2].

Preparative-Scale Synthesis Requiring High-Yield Cyclization Workflows

For process chemistry teams requiring multi-gram to kilogram quantities of halogenated imidazo[1,2-a]pyridine intermediates, this compound (or its free base precursor) can be synthesized via the validated CN104744463A method with 89% isolated yield from 3-bromo-5-chloropyridin-2-amine and chloroacetaldehyde [1]. This single-step, chromatography-free approach offers substantial cost and time advantages over multi-step bromination routes that incur cumulative yield losses. The commercially available hydrochloride salt further streamlines procurement by providing a stable, pre-qualified form ready for direct use in subsequent coupling reactions without additional neutralization steps.

Solubility-Dependent Assay Development Requiring Hydrochloride Salt Form

In biological assay development where aqueous solubility and compound partitioning critically influence data quality, the hydrochloride salt form (LogP = 3.55) provides distinct handling advantages over the free base (LogP = 2.75) [1]. The approximately 6.3-fold higher octanol-water partition coefficient of the salt form translates to enhanced solubility in polar aprotic solvents commonly used for compound stock preparation (e.g., DMSO, DMF), while maintaining sufficient lipophilicity for membrane permeability in cellular assays. Procurement of the pre-formed hydrochloride salt eliminates the need for in situ HCl salt formation and associated purity verification steps [2].

Sequential, Chemoselective Functionalization for Complex Target Synthesis

The orthogonal reactivity of the 8-bromo and 6-chloro substituents enables sequential functionalization strategies without protecting group intervention [1]. The bromine can be selectively engaged in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the chlorine remains intact, allowing subsequent elaboration or retention as an electronic-tuning element. This regiochemical advantage is absent in symmetrical 6,8-dibromo analogs, which risk statistical mixtures of mono- and di-coupled products, and in 6-bromo-8-chloro regioisomers, where bromine proximity to the bridgehead nitrogen alters coupling efficiency and product profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.